molecular formula C16H15BrO2 B8431329 3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one

3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one

Cat. No. B8431329
M. Wt: 319.19 g/mol
InChI Key: YMAFPDBITYFGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one is a useful research compound. Its molecular formula is C16H15BrO2 and its molecular weight is 319.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H15BrO2/c1-19-14-8-9-15(17)13(11-14)7-10-16(18)12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3

InChI Key

YMAFPDBITYFGPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To sodium ethoxide (5.72 g, 84 mmol) in 50 ml of anhydrous ethanol was added 14.8 g (77 mmol) of ethyl benzoylacetate with stirring. The reaction mixture was then brought to a gentle reflux and 19.6 g (70 mmol) of 1-Bromo-2-bromomethyl-4-methoxy-benzene in 20 ml of ethanol was added over 20 min. The reaction mixture was refluxed for 2 h. The reaction mixture was cooled, filtered and concentrated. The concentrated mixture was subjected to acid hydrolysis and decarboxylation by refluxing for overnight in a solution containing 40 ml of glacial acetic acid, 5 ml of concentrated sulfuric acid, and 10 ml of water. The reaction mixture was then neutralized with 10% NaOH and extracted with methylene chloride. The extracts were concentrated to give a weight of 19.43 g crude 3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one (yield: 87%). This compound was used in next step without further purification.
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

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